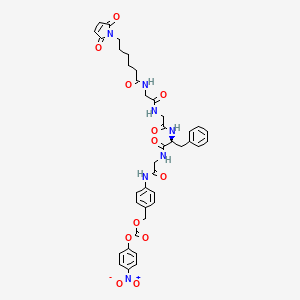
MC-Gly-Gly-Phe-Gly-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Gly-Gly-Phe-Gly-PAB-PNP is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells. The compound is known for its cleavable properties, making it an essential component in the development of targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP involves multiple steps, starting with the preparation of the peptide sequence (Gly-Gly-Phe-Gly) and the subsequent attachment of the PAB (para-aminobenzyloxycarbonyl) and PNP (p-nitrophenyl) groups. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The compound is produced under strict quality control measures to meet the standards required for pharmaceutical applications .
化学反应分析
Types of Reactions
MC-Gly-Gly-Phe-Gly-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes like proteases are commonly used to cleave the linker at the Gly-Gly-Phe-Gly sequence.
Substitution Reactions: Organic solvents and catalysts are used to facilitate the substitution of the PNP group
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are crucial for the targeted delivery of the therapeutic agent to specific cells .
科学研究应用
MC-Gly-Gly-Phe-Gly-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted therapies for diseases such as cancer.
Medicine: Integral in the creation of ADCs for targeted cancer treatment.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
作用机制
MC-Gly-Gly-Phe-Gly-PAB-PNP functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker by specific enzymes or changes in pH, releasing the drug at the target site. The molecular targets include cancer cells expressing specific antigens, and the pathways involved are those related to the internalization and degradation of the ADC, leading to the release of the active drug .
相似化合物的比较
Similar Compounds
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-PAB-NH2: A variant with an amine group instead of the PNP group
Uniqueness
MC-Gly-Gly-Phe-Gly-PAB-PNP is unique due to its specific cleavage properties and its ability to release the drug in a controlled manner. This makes it highly effective in targeted therapies, ensuring minimal side effects and maximum therapeutic efficacy .
属性
分子式 |
C39H41N7O12 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC 名称 |
[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1 |
InChI 键 |
VZINFKOLHKBKRS-HKBQPEDESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















